molecular formula C27H17Cl3FN3O3 B2834219 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone CAS No. 477711-12-9

(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone

Cat. No.: B2834219
CAS No.: 477711-12-9
M. Wt: 556.8
InChI Key: HZGOLJXTYLJKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone is a heterocyclic methanone derivative featuring a pyrazole-isoxazole scaffold. Its structure comprises:

  • A pyrazole ring substituted at the 3-position with a 4-[(2-chloro-6-fluorobenzyl)oxy]phenyl group.
  • An isoxazole ring substituted with a 2,6-dichlorophenyl group at the 3-position and a methyl group at the 5-position.
  • A methanone bridge connecting the pyrazole and isoxazole moieties.

Properties

IUPAC Name

[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17Cl3FN3O3/c1-15-24(26(33-37-15)25-20(29)5-2-6-21(25)30)27(35)34-13-12-23(32-34)16-8-10-17(11-9-16)36-14-18-19(28)4-3-7-22(18)31/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGOLJXTYLJKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3C=CC(=N3)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17Cl3FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone, commonly referred to as a diaryl isoxazole and pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C23H16ClFN2O2
  • Molecular Weight : 406.84 g/mol
  • CAS Number : 477711-03-8

The compound operates through multiple pathways that contribute to its antiproliferative effects. Key mechanisms include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. This is primarily through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death .
  • Inhibition of Cell Proliferation : Studies indicate that the compound exhibits significant inhibition of cell proliferation with IC50 values ranging from 0.7 to 9.5 μM against various cancer cell lines .
  • Targeting Specific Signaling Pathways : The compound may affect key signaling pathways involved in tumor growth and survival, although specific targets remain under investigation.

Antiproliferative Activity

A summary of the antiproliferative activity against different cancer cell lines is presented in Table 1.

Cell LineIC50 (μM)Mechanism of Action
Hepatocellular carcinoma (Huh7)3.8Apoptosis induction
MDA-MB-231 (Breast cancer)4.7Cell cycle arrest
Mahlavu (Hepatocellular)1.5Intrinsic apoptotic pathway activation

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Hepatocellular Carcinoma : In a study involving xenograft models of hepatocellular carcinoma, treatment with the compound led to significant tumor regression compared to controls. The study emphasized the importance of structural features in enhancing bioactivity, noting that modifications to the isoxazole ring could influence potency .
  • Breast Cancer Models : Another investigation demonstrated that the compound effectively inhibited tumor growth in MDA-MB-231 breast cancer xenografts, supporting its potential as a therapeutic agent for aggressive breast cancers .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound possesses moderate metabolic stability and high lipophilicity, with a logD value indicating favorable absorption characteristics. However, it shows low oral bioavailability and a moderate half-life in vivo . These properties suggest that while the compound has promising biological activity, further optimization may be necessary for effective clinical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Isoxazole Scaffolds

a. [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]methanone (CAS 1016491-92-1)

  • Key Differences : Replaces the pyrazole moiety with a piperazinyl group linked to a 2-ethoxyphenyl substituent.

b. 6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-Dihydro-5H-[1,2]thiazolo[4,3-d]pyrimidine

  • Key Differences: Incorporates a thiazolo-pyrimidine core instead of isoxazole and lacks the methanone bridge.
  • Implications : The thiazolo-pyrimidine system may confer distinct electronic properties, affecting solubility and target interactions .
Pyrazolyl Methanone Derivatives

a. (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

  • Key Differences: Features a cyanothiophene group instead of the dichlorophenyl-isoxazole unit.

b. Benzoyl Derivative of 5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One

  • Key Differences : Substitutes the isoxazole with a benzoyl group and lacks halogenation.
  • Implications : Reduced halogen content may lower molecular weight and alter pharmacokinetic profiles .

Structural and Electronic Comparison

Table 1: Key Structural Parameters of Selected Analogues
Compound Molecular Formula Halogen Substituents Heterocyclic Core
Target Compound C27H18Cl3FN3O3 2-Cl, 6-F (benzyl); 2,6-Cl (Ph) Pyrazole + Isoxazole
CAS 1016491-92-1 C23H23ClFN3O3 2-Cl, 6-F (Ph) Isoxazole + Piperazine
Compound 7a C12H8N6OS None Pyrazole + Thiophene
6-(2,6-Dichlorophenyl)-thiazolo-pyrimidine C14H11Cl2N5S 2,6-Cl (Ph) Thiazolo-pyrimidine + Pyrazole
Key Observations:
  • The target compound uniquely combines three halogen atoms (two Cl, one F) and a methanone-linked pyrazole-isoxazole system, which may enhance steric bulk and π-π stacking interactions compared to analogues.
  • Compound 7a highlights the trade-off between halogenation and polarity: fewer halogens improve solubility but may reduce target affinity .

Pharmacological Implications

While specific bioactivity data for the target compound is unavailable, structural analogues suggest:

  • Halogenated aryl groups improve metabolic stability and binding to hydrophobic pockets in enzymes or receptors .
  • Methanone bridges may enhance conformational rigidity, optimizing pharmacophore orientation .

Q & A

Q. What are the key structural motifs in this compound that influence its reactivity and pharmacological potential?

The compound features an isoxazole ring (heterocyclic with N/O atoms) and a pyrazole moiety, both substituted with halogenated aromatic groups (2-chloro-6-fluorobenzyl, 2,6-dichlorophenyl). These motifs enhance electrophilic interactions and metabolic stability. The chloro/fluoro substituents increase lipophilicity, potentially improving membrane permeability, while the methanone bridge stabilizes the conformation for target binding .

Q. How can researchers optimize synthetic routes to improve yield and purity?

Synthesis requires multi-step protocols, including halogenation, nucleophilic substitution, and coupling reactions. Key variables:

  • Temperature control : Exothermic steps (e.g., pyrazole formation) require cooling to ≤0°C to minimize side products.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Pd-based catalysts for cross-coupling reactions improve regioselectivity .
Step Reagents/Conditions Yield (%)
HalogenationNBS, CCl₄, 40°C65–72
Pyrazole formationHydrazine hydrate, EtOH reflux58–63
Methanone couplingDCC, DMAP, THF, rt45–50

Advanced Research Questions

Q. What experimental strategies are recommended to characterize tautomeric forms of the pyrazole ring?

The pyrazole’s 1H-tautomer can interconvert under varying pH or solvent conditions. Methods:

  • X-ray crystallography : Resolves protonation states and hydrogen-bonding networks (e.g., 3-(4-fluorophenyl)-1H-pyrazole forms a salt with 2,4,6-trinitrophenol via N–H⋯O bonds ).
  • Dynamic NMR : Tracks proton exchange rates in DMSO-d₆/CDCl₃ mixtures at variable temperatures.
  • Computational modeling : DFT calculations (B3LYP/6-311+G**) predict tautomer stability .

Q. How should researchers address contradictory bioactivity data across cell-based assays?

Discrepancies may arise from:

  • Assay conditions : Serum proteins in media can sequester hydrophobic compounds, reducing effective concentrations. Use serum-free assays or measure free compound levels via LC-MS .
  • Metabolic interference : Cytochrome P450 isoforms in certain cell lines (e.g., HepG2) may degrade the compound. Validate with P450 inhibitors like ketoconazole .
  • Impurity artifacts : Trace oxidants (e.g., peroxides in DMSO) can modify the compound. Purify via preparative HPLC and confirm purity (>98%) with HRMS .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies for halogenated analogs?

Example: Substituting 2,6-dichlorophenyl with 4-fluorophenyl reduces potency. Strategies:

  • Free-energy perturbation (FEP) simulations : Quantify binding energy differences in target pockets (e.g., kinase ATP sites).
  • Meta-analysis : Pool data from analogs (e.g., 3-(2-chloro-6-fluorobenzyl) derivatives) to identify substituent tolerance thresholds .
  • Crystallographic SAR : Co-crystallize analogs with the target (e.g., a kinase) to map steric/electronic clashes .

Q. How can environmental impact studies be designed for this compound?

Follow the INCHEMBIOL framework :

  • Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolytic stability (pH 4–9 buffers, 25–37°C).
  • Phase 2 (Ecotoxicology) : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
  • Phase 3 (Field) : Track degradation products in soil/water matrices using LC-HRMS/MS over 12 months.

Data Contradiction Analysis

Q. How to interpret conflicting data on metabolic stability in hepatic microsomes vs. in vivo models?

Discrepancies often arise from:

  • Species differences : Human vs. rodent CYP450 isoform expression. Use humanized liver chimeric mice for cross-validation .
  • Protein binding : High plasma protein binding in vivo reduces metabolic clearance. Measure unbound fraction via equilibrium dialysis .
  • Enterohepatic recirculation : Biliary excretion may falsely elevate in vivo stability. Administer with cholestyramine to block reabsorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.